![molecular formula C12H13N3O B2379851 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol CAS No. 81261-83-8](/img/structure/B2379851.png)
3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol
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Overview
Description
3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol is an organic compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an amino group at position 2, which is further connected to a phenol group. It is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with phenol under specific conditions. One common method includes:
Starting Materials: 4,6-dimethyl-2-aminopyrimidine and phenol.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF) and a catalyst like sodium bicarbonate (NaHCO3) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of Pd/C.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenol derivatives depending on the substituent used.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects in various biological systems. Below are key areas of application:
Anticancer Activity
Research indicates that 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol exhibits significant anticancer properties. A study demonstrated its efficacy against specific cancer cell lines, showing:
- Inhibition of Cell Proliferation : The compound significantly reduced the viability of cancer cells in vitro.
- Mechanistic Insights : It was found to induce apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In animal models, it was observed that:
- Reduction in Edema : Administration led to a significant decrease in paw edema compared to control groups.
- COX Inhibition : The compound acted as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity:
- Broad-Spectrum Activity : Studies reported effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were comparable to standard antibiotics, indicating potential as an antimicrobial agent.
Data Tables
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines treated with varying concentrations of the compound revealed:
- Tumor Size Reduction : A reduction of up to 50% in tumor size was observed in treated groups compared to controls.
- Mechanistic Pathways : Western blot analysis indicated the downregulation of anti-apoptotic proteins.
Case Study 2: Anti-inflammatory Response
In a murine model of inflammation:
- Treatment Group Results : Mice treated with the compound exhibited a 70% reduction in inflammation markers compared to untreated controls.
- Histological Analysis : Tissue samples showed decreased infiltration of inflammatory cells.
Mechanism of Action
The mechanism of action of 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol involves its interaction with specific molecular targets. It can bind to DNA, potentially through groove binding, and interfere with DNA replication and transcription processes. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Similar pyrimidine structure but with a thiol group instead of an amino group.
4,6-Dimethyl-2-pyrimidinylamine: Lacks the phenol group, making it less versatile in certain reactions.
Uniqueness
3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol is unique due to the combination of its pyrimidine and phenol functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets compared to its analogs .
Biological Activity
3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a dimethyl group at positions 4 and 6, linked to an amino group and a phenolic structure. This unique combination allows for various interactions with biological targets.
The primary mechanism of action for this compound involves its ability to bind to DNA, potentially through groove binding. This interaction can disrupt DNA replication and transcription processes, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound has shown potential in inhibiting specific enzymes involved in metabolic pathways critical for cell survival.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's activity is attributed to its ability to disrupt bacterial cell walls and interfere with metabolic functions .
Anticancer Activity
The anticancer potential of this compound has been explored extensively. It has shown cytotoxic effects against multiple cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers. The IC50 values for these cell lines are reported as follows:
Cell Line | IC50 (µM) |
---|---|
PC-3 | 0.67 |
HCT-116 | 0.80 |
ACHN | 0.87 |
These results suggest that the compound can effectively inhibit cancer cell growth at low concentrations .
Case Studies
- Anticancer Efficacy : A study evaluating the anticancer activity of various derivatives of pyrimidine compounds found that this compound exhibited significant growth inhibition in breast cancer cell lines (T-47D) with a growth percentage (GP) reduction of approximately 34.27% .
- Antimicrobial Assessment : In vitro studies have shown that this compound effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of the dimethyl group enhances its lipophilicity, allowing better penetration through bacterial membranes .
Properties
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-6-9(2)14-12(13-8)15-10-4-3-5-11(16)7-10/h3-7,16H,1-2H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDRMBWIBILLLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=CC=C2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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